[(E)-3-phenylprop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Description
[(E)-3-phenylprop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate: is an organic compound that belongs to the class of esters It is derived from the esterification of 3-(4-Hydroxyphenyl)propenoic acid and 3-phenyl-2-propenol
Properties
IUPAC Name |
[(E)-3-phenylprop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c19-17-11-8-16(9-12-17)10-13-18(20)21-14-4-7-15-5-2-1-3-6-15/h1-13,19H,14H2/b7-4+,13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBSEUVQZVQSCN-NJPWYCGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC(=O)/C=C/C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(E)-3-phenylprop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate typically involves the esterification reaction between 3-(4-Hydroxyphenyl)propenoic acid and 3-phenyl-2-propenol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of [(E)-3-phenylprop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The aromatic ring in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation.
Major Products Formed:
Oxidation: Formation of 3-(4-Hydroxyphenyl)propenoic acid derivatives.
Reduction: Formation of 3-(4-Hydroxyphenyl)propenol derivatives.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules
Biology: In biological research, [(E)-3-phenylprop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate is studied for its potential antioxidant properties. It may also be used in the development of bioactive compounds with therapeutic potential.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents. Its ability to interact with biological targets makes it a valuable candidate for medicinal chemistry research.
Industry: In the industrial sector, the compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [(E)-3-phenylprop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate involves its interaction with specific molecular targets in biological systems. The compound may exert its effects through the modulation of enzyme activity, inhibition of oxidative stress, and regulation of inflammatory pathways. The presence of the hydroxyphenyl and propenyl groups allows the compound to participate in various biochemical reactions, leading to its observed biological effects.
Comparison with Similar Compounds
- 3-(4-Hydroxyphenyl)propenoic acid methyl ester
- 3-(4-Hydroxyphenyl)propenoic acid ethyl ester
- 3-(4-Hydroxyphenyl)propenoic acid propyl ester
Comparison:
- [(E)-3-phenylprop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate is unique due to the presence of the 3-phenyl-2-propenyl group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl ester counterparts.
- The phenyl group in the ester moiety enhances the compound’s ability to interact with aromatic systems, potentially increasing its efficacy in biological applications.
- The longer carbon chain in the 3-phenyl-2-propenyl group may influence the compound’s solubility and stability, making it more suitable for specific industrial applications.
Biological Activity
[(E)-3-phenylprop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate, commonly referred to as cinnamyl p-coumarate , is a derivative of hydroxycinnamic acid with significant biological activity. This compound has garnered attention for its potential therapeutic properties, particularly in cancer treatment, anti-inflammatory effects, and cardiovascular benefits.
Chemical Structure and Properties
- Molecular Formula : C18H16O3
- IUPAC Name : [(E)-3-phenylprop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
- Synonyms : Cinnamyl p-coumarate, 3-(4-Hydroxyphenyl)propenoic acid 3-phenyl-2-propenyl ester
Anticancer Properties
Recent studies have highlighted the anticancer properties of cinnamyl p-coumarate. The compound exhibits the ability to inhibit cell proliferation, induce apoptosis, and suppress metastasis in various cancer cell lines.
- Mechanisms of Action :
- Apoptosis Induction : Cinnamyl p-coumarate triggers apoptotic pathways in cancer cells, leading to programmed cell death. For instance, studies on MDA-MB-231 breast cancer cells showed significant apoptotic activity at concentrations ranging from 50 to 100 μM .
- Cell Cycle Arrest : The compound has been shown to modulate cell cycle regulators, effectively arresting the cell cycle at the G0/G1 phase by upregulating proteins like p21 and p27 .
Anti-inflammatory Effects
Cinnamyl p-coumarate demonstrates notable anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines and mediators, which can be beneficial in conditions characterized by chronic inflammation.
- Research Findings :
Cardiovascular Benefits
The compound also shows promise in cardiovascular health by improving endothelial function and exhibiting antioxidant properties.
- Protective Mechanisms :
Data Table: Biological Activity Summary
Case Studies and Research Findings
-
Study on Cancer Cell Lines :
A study published in PMC evaluated the effects of cinnamyl p-coumarate on various cancer cell lines, including breast and prostate cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation and significant apoptosis induction at higher concentrations . -
Inflammation Model :
In a model of lipopolysaccharide (LPS)-induced inflammation, cinnamyl p-coumarate was shown to significantly reduce inflammatory cytokine levels compared to controls, highlighting its potential as an anti-inflammatory agent . -
Cardiovascular Research :
Research focusing on endothelial health revealed that cinnamyl p-coumarate enhances endothelial nitric oxide synthase (eNOS) activity, thereby promoting vasodilation and reducing hypertension risk factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
